molecular formula C23H23ClN6 B11226041 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B11226041
Molekulargewicht: 418.9 g/mol
InChI-Schlüssel: BMUPUPOVTZRRHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core, a 3-chlorophenyl-substituted piperazine ring at position 4, and a 2,5-dimethylphenyl group at position 1. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological activities, including antitumor, antiviral, and kinase inhibitory properties .

Eigenschaften

Molekularformel

C23H23ClN6

Molekulargewicht

418.9 g/mol

IUPAC-Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H23ClN6/c1-16-6-7-17(2)21(12-16)30-23-20(14-27-30)22(25-15-26-23)29-10-8-28(9-11-29)19-5-3-4-18(24)13-19/h3-7,12-15H,8-11H2,1-2H3

InChI-Schlüssel

BMUPUPOVTZRRHY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2,5-Dimethylphenyl)-4-[4-(3-chlorphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin umfasst in der Regel mehrere Schritte, ausgehend von leicht zugänglichen Vorläufern. Ein gängiger Ansatz beinhaltet die folgenden Schritte:

    Bildung des Pyrazolo[3,4-d]pyrimidin-Kerns: Dies kann durch Cyclisierung geeigneter Hydrazinderivate mit Diketonen oder Ketoestern unter sauren oder basischen Bedingungen erreicht werden.

    Einführung des Piperazinrings: Der Piperazinring kann durch eine nukleophile Substitutionsreaktion eingeführt werden, bei der ein halogenierter Vorläufer mit Piperazin reagiert.

    Anlagerung der Chlorphenylgruppe: Dieser Schritt beinhaltet häufig eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Heck-Reaktion, um die Chlorphenylgruppe an den Piperazinring zu binden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Reinigungstechniken wie Chromatographie und Umkristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(2,5-Dimethylphenyl)-4-[4-(3-chlorphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Hydrierung oder Metallhydriden durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

    Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

    Reduktion: Wasserstoffgas (H₂) mit einem Palladiumkatalysator, Natriumborhydrid (NaBH₄)

    Substitution: Halogenierte Vorläufer, metallorganische Reagenzien (z. B. Grignard-Reagenzien)

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have been recognized for their role as kinase inhibitors, which are crucial in cancer therapy. The compound under discussion serves as a scaffold for developing selective inhibitors targeting various kinases involved in tumor growth and proliferation. It mimics the adenine ring of ATP, facilitating binding to kinase active sites and potentially leading to effective anticancer agents.

  • Clinical Relevance : Several pyrazolo[3,4-d]pyrimidines are currently in clinical trials for oncology patients, demonstrating significant promise in treating B-cell malignancies and other cancers. For instance, compounds derived from this scaffold have shown efficacy against chronic lymphocytic leukemia by inhibiting BCL-2 proteins, which are pivotal in regulating apoptosis .

Neurological Disorders

The piperazine moiety of the compound is known for its psychoactive properties. Compounds containing piperazine derivatives have been investigated for their potential use in treating neurological disorders such as depression and anxiety. The interaction of the compound with serotonin receptors could provide insights into developing new antidepressants or anxiolytics.

  • Research Findings : Studies indicate that piperazine derivatives can modulate serotonin levels, which may lead to improved mood regulation and reduced anxiety symptoms .

Synthetic Pathways

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic route often includes:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of piperazine and chlorophenyl groups through nucleophilic substitution reactions.

This complex synthesis highlights the need for optimizing conditions to enhance yield and purity.

Case Study 1: Anticancer Efficacy

A study published in 2020 investigated various pyrazolo[3,4-d]pyrimidine derivatives against a panel of cancer cell lines. Among them, the compound demonstrated significant cytotoxicity against chronic lymphocytic leukemia cells with an IC50 value indicating strong inhibitory activity. This supports its potential as a lead compound for further development into a therapeutic agent for cancer treatment .

Case Study 2: Neuropharmacological Effects

Research conducted on piperazine derivatives has shown that compounds similar to this compound exhibit anxiolytic effects in animal models. Behavioral studies indicated reduced anxiety-like behavior when administered at specific dosages, suggesting a mechanism involving serotonin receptor modulation .

Wirkmechanismus

The mechanism of action of 1-(3-CHLOROPHENYL)-4-[1-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Piperazine/Piperidine Substituents

  • 3-Chlorophenyl (Target Compound): The electron-withdrawing chlorine atom enhances binding affinity to receptors like dopamine or serotonin transporters, as seen in related piperazine-based pharmaceuticals.
  • 3,5-Dimethylpiperidine () : Replacing piperazine with piperidine reduces basicity, lowering solubility in physiological conditions. Piperazine’s secondary amines enable salt formation, improving bioavailability compared to piperidine derivatives .

Core Modifications

  • However, this modification raises molecular weight (~30–50 Da) compared to the target compound, which may affect pharmacokinetics .
  • Hydroxyphenyl Substituents () : Hydroxyl groups improve aqueous solubility but reduce blood-brain barrier penetration. The target compound’s 2,5-dimethylphenyl group prioritizes lipophilicity, favoring membrane permeability .

Pharmacological Activity

Antitumor Activity

Pyrazolo[3,4-d]pyrimidines exhibit antitumor properties by inhibiting kinases (e.g., Src, IGF-1R) or DNA synthesis. The target compound’s 3-chlorophenyl group may enhance kinase inhibition compared to trifluoromethylphenyl derivatives (), which rely on steric bulk for receptor antagonism . Conversely, hydroxyphenyl analogs () may act via hydrogen bonding with DNA, a mechanism less relevant to the target compound’s lipophilic profile .

Metabolic Stability

  • Trifluoromethyl Groups () : The CF₃ group in compound 4h improves metabolic stability by resisting oxidative degradation. The target compound’s chlorine atom, while electron-withdrawing, may undergo slower hepatic metabolism than methoxy groups .

Physicochemical Properties

Property Target Compound 4h () Thieno Hybrid () Methoxy Derivative ()
Molecular Weight ~450 Da ~600 Da ~430 Da ~470 Da
logP (Predicted) 4.8 (High lipophilicity) 5.2 (CF₃ contribution) 3.9 (Polar thieno ring) 3.1 (Methoxy polarity)
Water Solubility Low Very low Moderate High

Biologische Aktivität

The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H21ClN4
  • Molecular Weight : 348.85 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a piperazine moiety and a chlorophenyl group, which may influence its pharmacological properties.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is known for its role in modulating neurochemical pathways, potentially leading to effects on mood and cognition.

Antinociceptive Properties

Studies have demonstrated that derivatives of piperazine compounds exhibit significant antinociceptive effects. For instance, compounds structurally related to this compound have shown efficacy comparable to morphine in pain threshold elevation in mouse models. The mechanism appears to involve the noradrenergic and serotoninergic systems, indicating a multifaceted approach to pain management .

Antimicrobial Activity

In vitro studies have reported antimicrobial properties against various bacterial strains. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. Specific tests have indicated minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains .

Anticancer Potential

The compound's structural analogs have been explored for their anticancer properties. For example, related pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cell lines. This suggests that the compound may exhibit similar anticancer activity through disruption of mitotic processes .

Case Studies and Research Findings

StudyFindings
Antinociceptive Study Demonstrated significant pain relief in mouse models comparable to morphine .
Antimicrobial Evaluation Showed MIC values between 31.25-62.5 µg/mL against S. aureus and E. coli .
Anticancer Research Identified as a KSP inhibitor leading to cell cycle arrest in cancer cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.